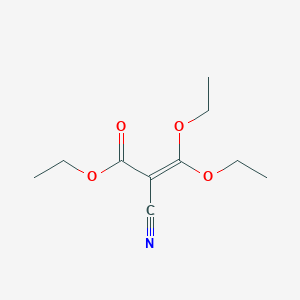

Ethyl 2-cyano-3,3-diethoxyacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

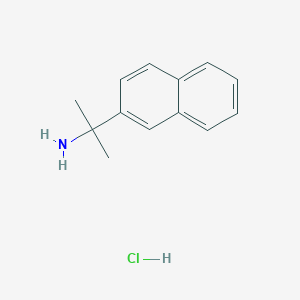

Ethyl 2-cyano-3-ethoxyacrylate is a compound with the linear formula C2H5OCH=C(CN)COOC2H5 . It has a molecular weight of 169.18 .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-cyano-3,3-diethoxyacrylate are not available, a related compound, ethyl 2-cyano-3,3-diphenylacrylate, is synthesized by reacting ammonium acetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-ethoxyacrylate consists of an ethoxy group attached to a cyanoacrylate backbone .

Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C/30 mmHg and a melting point of 49-51 °C .

科学的研究の応用

Photopolymerization and Adhesives

Ethyl 2-cyano-3,3-diethoxyacrylate has been studied for its potential in photoinitiated polymerization. For instance, photoinitiated zwitterionic polymerization of alkyl cyanoacrylates by pyridinium salts initiates anionic polymerization, demonstrating the material's utility in creating polymers with unique properties (Arsu, Önen, & Yagcı, 1996). Additionally, the role of local chemical hardness and van der Waals interactions in the anionic polymerization of alkyl cyanoacrylates underlines its adhesive properties and applications in technological fields (Ablat et al., 2016).

Surgical Applications

Ethyl 2-cyano-3,3-diethoxyacrylate has been explored for its potential in surgical applications, particularly as a tissue adhesive. A study on its histopathological effects following surgical application revealed no significant histopathological difference between tissues treated with ethyl 2-cyanoacrylate and conventional sutures, suggesting its viability as an alternative or adjunct in surgery (Kaplan et al., 2004).

Biomedical Engineering

In the realm of biomedical engineering, ethyl 2-cyano-3,3-diethoxyacrylate's role in the development of surgical adhesives has been a topic of interest. Its bond strength in vivo and tissue reaction were investigated, demonstrating that cyanoacrylates could maintain skin closure without suturing during the first week post-application, with an increase in bond strength observed during the second week (Tseng et al., 1990).

Chemical Synthesis

The compound also plays a role in chemical synthesis, serving as a versatile intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of 6-ethoxy-2H-pyrones through reaction with alkynylalkoxycarbene metal complexes, showcasing its utility in organic synthesis (Camps et al., 1989).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-cyano-3,3-diethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWQKYQTKOCJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2587808.png)

![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)